molecular formula C5H4N2S B1320770 3-Methylisothiazole-5-carbonitrile CAS No. 57352-00-8

3-Methylisothiazole-5-carbonitrile

Cat. No.: B1320770
CAS No.: 57352-00-8
M. Wt: 124.17 g/mol
InChI Key: RLKZZTIAXGIKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylisothiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C₅H₄N₂S It is characterized by a five-membered ring containing both nitrogen and sulfur atoms, with a nitrile group attached at the 5-position and a methyl group at the 3-position

Scientific Research Applications

3-Methylisothiazole-5-carbonitrile has several applications in scientific research:

Safety and Hazards

The safety precautions for handling 3-Methylisothiazole-5-carbonitrile include avoiding contact with air and water due to possible violent reactions and flash fires . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed and handled under inert gas . It should not be subjected to grinding, shock, or friction .

Future Directions

The search for new anti-cancer compounds is constantly underway, and as a result of designed syntheses, new N’-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives with anticancer activity have been obtained . This suggests that 3-Methylisothiazole-5-carbonitrile and related compounds could have potential applications in cancer treatment in the future .

Biochemical Analysis

Biochemical Properties

3-Methylisothiazole-5-carbonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby influencing the metabolic pathways they regulate .

Additionally, this compound has been observed to bind to certain proteins, altering their conformation and function. For example, it can interact with kinase enzymes, which play a pivotal role in cell signaling pathways. By binding to these enzymes, this compound can modulate their activity, leading to changes in downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes .

By altering the activity of transcription factors, this compound can lead to changes in gene expression patterns, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been found to impact cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its binding to specific biomolecules, such as enzymes and proteins. For instance, this compound can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes .

In addition to enzyme interactions, this compound can also affect gene expression by modulating the activity of transcription factors. This modulation can occur through direct binding to the transcription factors or through indirect effects on signaling pathways that regulate transcription factor activity . These interactions ultimately lead to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time .

Prolonged exposure to this compound can lead to cumulative effects on cellular function. For example, long-term exposure to this compound has been shown to result in sustained changes in gene expression and metabolic enzyme activity . These changes can have significant implications for cellular processes and overall cell health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal adverse effects, with only subtle changes in cellular function . As the dosage increases, the effects become more pronounced.

At higher doses, this compound can lead to toxic effects, including cellular damage and disruption of normal cellular processes . These toxic effects are often dose-dependent, with a threshold dose above which significant adverse effects are observed. It is crucial to carefully monitor and regulate the dosage of this compound in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, leading to additional biochemical reactions.

The involvement of this compound in metabolic pathways can also affect metabolic flux and the levels of specific metabolites. For example, the modulation of cytochrome P450 enzyme activity by this compound can lead to changes in the metabolism of other substrates, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, this compound can interact with various binding proteins, which can influence its localization and accumulation.

The distribution of this compound within tissues can also vary depending on the presence of specific transporters and binding proteins . This variability can affect the overall bioavailability and efficacy of the compound in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications .

For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and metabolism . The specific localization of this compound within the cell can have significant implications for its biochemical effects and overall cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 3-Methylisothiazole-5-carbonitrile involves the reaction of 2-aminopyridine with acetonitrile under basic conditions . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylisothiazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylisothiazole: Lacks the nitrile group, leading to different reactivity and applications.

    5-Cyano-3-methylisothiazole: Another name for 3-Methylisothiazole-5-carbonitrile.

    3-Methyl-1,2-thiazole-5-carbonitrile: A synonym for the same compound.

Uniqueness

This compound is unique due to the presence of both a nitrile group and a methyl group on the isothiazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-methyl-1,2-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-4-2-5(3-6)8-7-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKZZTIAXGIKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599454
Record name 3-Methyl-1,2-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57352-00-8
Record name 3-Methyl-5-isothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57352-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylisothiazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Methylisothiazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Methylisothiazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-Methylisothiazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-Methylisothiazole-5-carbonitrile
Reactant of Route 6
3-Methylisothiazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.